Aqueous Solubility: Staurosporinium Salt vs. Staurosporine Free Base
Staurosporine free base is practically insoluble in water, with a predicted intrinsic solubility of approximately 3.05 × 10⁻⁶ mg/mL (0.00305 mg/L) at 25°C, consistent with its high LogP (~5.24) . In contrast, the hydrochloride salt of staurosporinium (Staurosporine HCl) is formulated to achieve aqueous solubility sufficient for direct dissolution in physiological buffers at concentrations up to at least 1–10 mM, a >10⁶-fold improvement [1][2]. This differential is directly confirmed by the Novartis patent EP-1372611-B1, which classifies staurosporine free base as a 'poorly water-soluble active ingredient' requiring surfactant/polymer solubilization for pharmaceutical use [2].
| Evidence Dimension | Water solubility (intrinsic) |
|---|---|
| Target Compound Data | Staurosporinium HCl salt: soluble in aqueous buffer at ≥10 mM (validated for in vitro use) [1] |
| Comparator Or Baseline | Staurosporine free base: predicted water solubility 0.00305 mg/L (≈0.0065 µM) |
| Quantified Difference | >10⁶-fold enhancement in aqueous solubility for the protonated salt form relative to free base |
| Conditions | Computational prediction (WSKOW v1.41) for free base; vendor-validated solubility for HCl salt |
Why This Matters
For users requiring aqueous dosing without DMSO carryover, the protonated salt form eliminates the need for organic co-solvents, reducing solvent-induced cytotoxicity artifacts in cell-based assays.
- [1] NCATS Inxight Drugs. STAUROSPORINE HYDROCHLORIDE (LB78KZ9G1K). Available at: https://inxight.ncats.io/drug/LB78KZ9G1K View Source
- [2] Patent EP-1372611-B1. Pharmaceutical Composition Comprising a Poorly Water-soluble Staurosporine, a Surfactant and a Water-soluble Polymer. Novartis AG, 2006. Available at: https://portal.unifiedpatents.com/patents/patent/EP-1372611-B1 View Source
